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Compound of Interest

Compound Name: 3-Phenoxyazetidine hydrochloride

Cat. No.: B1358261

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods and protocols for the
comprehensive characterization of 3-Phenoxyazetidine hydrochloride, a key intermediate in
pharmaceutical synthesis.[1] The following sections outline protocols for identity, purity, and
physicochemical property determination using various instrumental techniques.

High-Performance Liquid Chromatography (HPLC)
for Purity and Assay

HPLC is a cornerstone technique for assessing the purity of 3-Phenoxyazetidine
hydrochloride and quantifying its presence in mixtures. A stability-indicating reverse-phase
HPLC method is crucial for resolving the active pharmaceutical ingredient (API) from potential
impurities and degradation products.[2]

Logical Workflow for HPLC Method Development
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Caption: HPLC method development and validation workflow.

Experimental Protocol: RP-HPLC

 Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler,
and column oven.

o Chromatographic Conditions:

[¢]

Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 um particle
size).[3]

o Mobile Phase: A gradient elution may be required to separate polar and non-polar
impurities. A starting point could be a mixture of Acetonitrile and a buffer like 50 mM
potassium phosphate (KH2POa4), pH adjusted to 3.5.[2]

o Gradient Program: Start with a lower concentration of acetonitrile (e.g., 10%) and
gradually increase to a higher concentration (e.g., 90%) over a set time to elute all
components.

o Flow Rate: 1.0 mL/min.[4]

o Column Temperature: 30 °C.
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o Detection Wavelength: Based on the UV absorbance of the phenoxy group, a wavelength
of 215 nm or 267 nm could be appropriate.[3][5]

o Injection Volume: 10 pL.

e Sample Preparation:

o Standard Solution: Accurately weigh and dissolve 3-Phenoxyazetidine hydrochloride in
the mobile phase to a final concentration of 0.1 mg/mL.

o Sample Solution: Prepare the sample in the same manner as the standard solution.

o Data Analysis: The purity is determined by calculating the area percentage of the main peak
relative to the total area of all peaks. For assay, the peak area of the sample is compared to
that of a known concentration standard.

. : I

Parameter Specification Typical Result
Purity (by area %) >98% 99.5%

Retention Time (min) Report ~5.8 min

Related Substances Report Impurity A: 0.15%
Assay vs. Standard 98.0% - 102.0% 100.2%

Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of 3-Phenoxyazetidine
hydrochloride. Both *H and 3C NMR provide detailed information about the molecular
framework.

Experimental Protocol: *H and **C NMR

e Instrumentation: A 400 MHz or higher field NMR spectrometer.
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o Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent, such as Deuterium Oxide (D20) or DMSO-ds. Add a small amount of a reference
standard like TMS or DSS.

e Acquisition Parameters (*H NMR):

[e]

Pulse Sequence: Standard pulse-acquire.

o

Spectral Width: -2 to 12 ppm.

[¢]

Acquisition Time: ~3 seconds.

[¢]

Relaxation Delay: 2 seconds.

Number of Scans: 16

[e]

e Acquisition Parameters (33C NMR):
o Pulse Sequence: Proton-decoupled pulse-acquire.
o Spectral Width: 0 to 200 ppm.
o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and
baseline correction. Integrate the peaks in the *H NMR spectrum and assign chemical shifts
based on known values for similar structures.[6][7][8]

Data Presentation: Expected NMR Data

1H NMR (400 MHz, D20)

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://m.chemicalbook.com/SpectrumEN_18621-18-6_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_141699-55-0_1HNMR.htm
https://www.thermofisher.com/us/en/home/industrial/spectroscopy-elemental-isotope-analysis/spectroscopy-elemental-isotope-analysis-learning-center/spectroscopy-elemental-isotope-analysis-resource-library/nmr-tech-talk/nmr-tech-talk-february-2015/nmr-spectrum-phenacetin.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Chemical Shift (3)

Multiplicity Integration Assignment
PpmM
~74-7.5 t 2H Phenyl H (meta)
~71-7.2 t 1H Phenyl H (para)
~7.0-7.1 d 2H Phenyl H (ortho)
~5.2-53 m 1H Azetidine CH-O

| ~4.3-4.5| m| 4H | Azetidine CHz2-N* |

13C NMR (100 MHz, D20)

Chemical Shift (8) ppm Assignment
~157.0 Phenyl C-O
~130.5 Phenyl CH (meta)
~124.0 Phenyl CH (para)
~116.5 Phenyl CH (ortho)
~65.0 Azetidine CH-O

| ~55.0 | Azetidine CH2-N* |

Mass Spectrometry (MS) for Molecular Weight

Verification

Mass spectrometry is used to confirm the molecular weight of the compound and provides

evidence of its elemental composition through high-resolution analysis.

Workflow for Mass Spectrometry Analysis
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Caption: General workflow for mass spectrometry analysis.

Experimental Protocol: ESI-MS
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 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an
Electrospray lonization (ESI) source.

o Sample Preparation: Prepare a dilute solution of the sample (~10 pg/mL) in a solvent such
as methanol or acetonitrile/water.

e Analysis Mode: Positive ion mode is typically used for hydrochloride salts to observe the
protonated molecule [M+H]*.

» Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

» Data Analysis: Identify the peak corresponding to the protonated molecule of 3-
Phenoxyazetidine. The exact mass should be compared to the theoretical mass.

Data Presentation: Mass Spectrometry Data

Parameter Theoretical Value Observed Value Adduct
Molecular Formula CoH11NO

Molecular Weight 149.0841 g/mol

Exact Mass [M+H]* 150.0913 150.0915 [M+H]*
Exact Mass [M+Na]* 172.0733 172.0731 [M+Na]*[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional
groups present in the molecule, serving as a fingerprint for identification.[10]

Experimental Protocol: FTIR-ATR

e Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)
accessory.

o Sample Preparation: Place a small amount of the dry 3-Phenoxyazetidine hydrochloride
powder directly onto the ATR crystal.
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» Data Acquisition: Collect the spectrum over the range of 4000-400 cm~?. Typically, 16-32
scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups in the molecule.

Data Presentation: Key FTIR Peaks

Wavenumber (cm—?) Intensity Assignment

N-H stretch (from

~3000-2700 Broad, Strong )
hydrochloride salt)
~1600 & ~1490 Strong C=C aromatic ring stretching
C-0O-C asymmetric stretching
~1240 Strong
(aryl ether)
~1100 Medium C-N stretching
C-H out-of-plane bending
~750 & ~690 Strong

(monosubstituted benzene)

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and
Thermogravimetric Analysis (TGA) provide information on melting point, decomposition
temperature, and thermal stability.[11][12]

Experimental Protocol: DSC and TGA

e Instrumentation: A DSC and a TGA instrument.
o Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
o DSC Method:

o Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its
expected decomposition (e.g., 300 °C).
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o Heating Rate: 10 °C/min.

o Atmosphere: Nitrogen purge (50 mL/min).

e TGA Method:
o Heat the sample over a similar temperature range as DSC.
o Heating Rate: 10 °C/min.
o Atmosphere: Nitrogen purge.
o Data Analysis:
o DSC: Determine the onset and peak temperature of the melting endotherm.

o TGA: Determine the temperature at which weight loss begins, indicating decomposition.

ion: Ti | Analvsi

Technique Parameter Typical Result

DSC Melting Point (Onset) Report (e.g., ~175 °C)
TGA Decomposition (Onset) Report (e.g., ~210 °C)
TGA Weight Loss at 250 °C Report %

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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